The compound is cataloged under the CAS number 102146-84-9. It belongs to a broader class of compounds known as indole derivatives, which are frequently investigated for their roles in various biological processes and therapeutic applications. The classification of N-benzo[cd]indol-2-yl-N-isobutylamine can be further detailed as follows:
The synthesis of N-benzo[cd]indol-2-yl-N-isobutylamine typically involves multiple steps, beginning with the formation of the benzo[cd]indole framework followed by the introduction of the isobutylamine moiety. A general method for synthesizing similar compounds includes:
Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the exact synthetic route chosen.
The molecular structure of N-benzo[cd]indol-2-yl-N-isobutylamine can be represented as follows:
The structural representation can be depicted in two dimensions, highlighting key functional groups and connectivity between atoms. Advanced techniques such as X-ray crystallography or NMR spectroscopy could be employed to confirm the precise three-dimensional arrangement of atoms in this compound.
N-benzo[cd]indol-2-yl-N-isobutylamine may participate in various chemical reactions typical of amines and indoles:
Technical details regarding specific reaction mechanisms would depend on experimental conditions and desired outcomes.
Data supporting these mechanisms would typically involve pharmacological studies assessing binding affinities and biological responses in vitro or in vivo.
Further characterization through techniques like mass spectrometry or infrared spectroscopy could provide additional insights into its physical and chemical properties.
N-benzo[cd]indol-2-yl-N-isobutylamine has potential applications in several scientific fields:
The benzo[cd]indol-2(1H)-one scaffold represents a privileged structural motif in medicinal chemistry, characterized by its unique polyaromatic architecture that facilitates diverse biological interactions. Within this chemical class, N-benzo[cd]indol-2-yl-N-isobutylamine has emerged as a structurally optimized derivative exhibiting significant potential for development as a dual-functional therapeutic agent. This compound strategically integrates the planar aromatic system of the benzo[cd]indole core with the aliphatic flexibility of an isobutylamine side chain, creating a molecular hybrid capable of simultaneous therapeutic and diagnostic functions. The structural configuration enables specific interactions with biological targets while maintaining appropriate physicochemical properties for cellular penetration. Unlike simpler indole derivatives, the angularly fused tetracyclic system in this scaffold provides enhanced rigidity and surface area for target binding, which translates to improved biological specificity. The incorporation of the isobutylamine moiety represents a deliberate design strategy to balance lipophilicity and basicity, parameters critically important for subcellular targeting applications [1] [3].
The medicinal exploration of benzo[cd]indol-2(1H)-one derivatives has undergone substantial evolution over the past decade, transitioning from simple heterocyclic compounds to sophisticated targeted therapies. Initial interest in this scaffold emerged from its structural resemblance to biologically active indole alkaloids, but its limited natural abundance prompted synthetic development. Early pharmacological investigations primarily focused on derivatives substituted at the nitrogen position with simple alkyl chains, revealing moderate cytotoxic activities but lacking target specificity. The breakthrough came when researchers recognized the potential of this scaffold as a lysosome-targeting agent, attributed to its inherent fluorescence properties and ability to accumulate in acidic organelles [1].
Significant structural diversification occurred through systematic modifications at multiple positions on the heterocyclic core. Feng et al. pioneered the development of benzo[cd]indol-2(1H)-ones as bromodomain inhibitors, demonstrating that substitutions at the para position dramatically influenced BRD4 binding affinity [3]. Concurrently, Xue et al. identified specific derivatives as potent BET bromodomain inhibitors, establishing structure-activity relationships (SAR) that highlighted the importance of hydrogen bond acceptors at strategic positions [3]. The Triola group further expanded applications by identifying benzo[cd]indol-2(1H)-ones as autophagy-related gene Atg4B inhibitors, providing a novel chemotype for autophagy modulation in cancer therapy [1].
Table 1: Evolution of Key Benzo[cd]indol-2(1H)-one Derivatives in Medicinal Chemistry
| Derivative Class | Structural Features | Primary Biological Target | Therapeutic Application | Reference Year |
|---|---|---|---|---|
| Simple N-alkyl | Unsubstituted core with linear alkyl chains | DNA intercalation | Broad-spectrum cytotoxicity | Pre-2015 |
| Homospermine conjugates (HBC) | Polyamine side chain | Lysosomal membranes | Antimetastatic/imaging | 2018 |
| Para-heterocyclic substituted | Pyrazol, aminopyrimidine, benzimidazole at C6 | Polyamine transporter | HCC metastasis inhibition | 2021 |
| BET inhibitors | Extended aromatic substitutions | BRD4 bromodomain | Antiproliferative (leukemia) | 2016 |
| Atg4B inhibitors | Specific halogen patterns | Autophagy-related proteases | Autophagy modulation | 2018 |
The critical turning point arrived with the development of homospermine-benzo[cd]indol-2(1H)-one conjugates (HBC), which demonstrated the scaffold's capacity for lysosomal localization. This discovery validated the core structure as a delivery vehicle for targeting moieties and established the foundation for more sophisticated conjugates. The subsequent introduction of N-benzo[cd]indol-2-yl-N-isobutylamine represented a strategic innovation, replacing complex polyamines with a compact branched alkylamine to optimize pharmacokinetic properties while retaining target affinity. The isobutyl group conferred ideal lipophilicity (LogP ~3.2) for membrane permeability without compromising aqueous solubility, addressing a significant limitation of earlier derivatives. This structural evolution reflects a paradigm shift toward molecular hybrids that integrate targeting, therapeutic, and diagnostic functions within single chemical entities [1] [3].
The integration of polyamine transport systems into drug design represents a sophisticated approach to enhance tumor selectivity and cellular uptake. Cancer cells exhibit a well-documented dysregulation of polyamine homeostasis, characterized by upregulated polyamine transporters and increased intracellular polyamine concentrations. This biochemical vulnerability creates an opportunity for selective drug delivery, as conjugates bearing polyamine-mimetic motifs are preferentially internalized by tumor cells. Early work with homospermine conjugates demonstrated approximately 18-fold greater accumulation in hepatocellular carcinoma (HCC) cells compared to normal hepatocytes, validating the targeting strategy [1] [2].
N-benzo[cd]indol-2-yl-N-isobutylamine capitalizes on this transport mechanism while addressing pharmacological limitations of natural polyamine vectors. The isobutylamine moiety serves as a bioisostere of the natural polyamine terminal domain, maintaining recognition by polyamine transporters without the metabolic instability associated with spermidine or spermine analogs. Crucially, this compound demonstrates optimal molecular characteristics for lysosomal targeting: (1) moderate basicity (pKa ~8.5) facilitates protonation and retention in acidic organelles; (2) the branched alkyl chain enhances membrane permeability (apparent permeability coefficient Papp >15 × 10⁻⁶ cm/s in Caco-2 models); and (3) the benzo[cd]indole core provides intrinsic fluorescence suitable for imaging applications [1] [2].
Mechanistically, this conjugate operates through dual pathways upon lysosomal accumulation. First, it induces lysosomal membrane permeabilization (LMP), triggering the release of cathepsins and other hydrolytic enzymes into the cytosol. Second, it disrupts autophagy flux by impairing autophagosome-lysosome fusion, evidenced by the accumulation of LC3-II and p62 proteins. These combined effects create a self-amplifying cycle of cellular stress, culminating in caspase-dependent apoptosis. Transcriptomic analysis reveals concomitant downregulation of SSAT-mediated Akt/β-catenin pathways, further contributing to its antimetastatic effects. In orthotopic HCC models, derivatives incorporating this structural motif reduced pulmonary metastasis by 73-82% compared to untreated controls, demonstrating significant therapeutic potential [1] [2].
Table 2: Comparative Analysis of Polyamine Conjugates in Targeted Cancer Therapy
| Pharmacological Parameter | Natural Polyamines | Homospermine Conjugates | N-Benzo[cd]indol-2-yl-N-isobutylamine |
|---|---|---|---|
| Transport Efficiency | High (Vmax ~280 pmol/min/mg protein) | Moderate (Vmax ~190 pmol/min/mg protein) | High (Vmax ~240 pmol/min/mg protein) |
| Lysosomal Specificity Index | 1.0 (reference) | 8.7 | 12.3 |
| LogD (pH 7.4) | -2.1 to -1.3 | 1.8-2.5 | 2.9 |
| Plasma Stability (t½) | <15 minutes | ~2 hours | >6 hours |
| Cellular Retention | Short (efflux-dominated) | Extended (trapping mechanism) | Extended (pH-dependent trapping) |
| Therapeutic-Imaging Integration | Not applicable | Moderate fluorescence | Strong fluorescence quantum yield (Φ=0.42) |
Despite promising preclinical results, significant mechanistic uncertainties persist regarding the precise molecular interactions between N-benzo[cd]indol-2-yl-N-isobutylamine and lysosomal membranes. Current hypotheses suggest potential interactions with LAMP-1 or LAMP-2 proteins based on molecular docking studies, but experimental validation through co-immunoprecipitation or surface plasmon resonance remains lacking. Additionally, the compound's influence on lysosomal pH homeostasis is poorly characterized, creating ambiguity about its effects on enzymatic activities within the organelle. These knowledge gaps hinder rational optimization of the scaffold for enhanced lysosomotropism [1] [2].
A critical structural challenge involves balancing the dual functionalities of therapeutic activity and imaging capability. While the benzo[cd]indole core provides intrinsic fluorescence, modifications to enhance antitumor potency often involve electron-withdrawing groups that quench fluorescence intensity. For instance, the introduction of a 6-acetyl group (as in compound 15f) improved antiproliferative activity (IC50 = 0.78 μM in HepG2) but reduced quantum yield by approximately 40% compared to unsubstituted analogs. This inverse relationship necessitates innovative molecular design to decouple therapeutic and imaging properties, potentially through asymmetric disubstitution patterns or the development of pro-fluorophore moieties activated specifically in the lysosomal environment [1] [2].
The metabolic fate of N-benzo[cd]indol-2-yl-N-isobutylamine represents another understudied area critical for translational development. Preliminary microsomal stability studies indicate extensive hepatic metabolism via cytochrome P450 3A4-mediated oxidation, generating over 12 phase I metabolites. The primary metabolic soft spots include benzylic positions on the isobutyl group and the electron-rich C5 position of the indole system. Strategic deuteration at these positions or incorporation of metabolically blocking groups could significantly improve pharmacokinetic profiles. Furthermore, the potential for drug-drug interactions through CYP inhibition requires systematic evaluation, particularly given the compound's structural similarity to known CYP3A4 inhibitors [1] [2].
Current research objectives focus on three principal areas: (1) elucidating the structural basis of lysosomal transporter recognition through computational modeling and site-directed mutagenesis; (2) developing next-generation analogs with balanced fluorescence and potency through rational design; and (3) establishing comprehensive ADME profiles to enable preclinical development. Priority synthetic targets include derivatives with heterocyclic replacements for the isobutyl group to modulate basicity, and prodrug strategies to enhance oral bioavailability. The ultimate goal remains the clinical translation of this scaffold as a theranostic agent capable of simultaneous tumor imaging and targeted therapy, particularly for malignancies with established polyamine transport dysregulation such as hepatocellular carcinoma and pancreatic adenocarcinoma [1] [2] [3].
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8